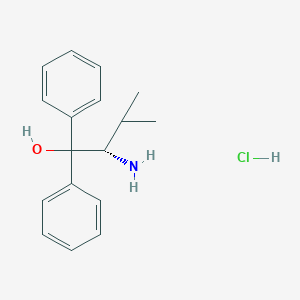
1-(4-Aminophenyl)-1H-pyridin-2-one
概要
説明
1-(4-Aminophenyl)-1H-pyridin-2-one is an organic compound that features a pyridinone ring substituted with an aminophenyl group
作用機序
Target of Action
Similar compounds have been shown to interact with dna gyrase enzyme , which plays a crucial role in DNA replication and transcription. This interaction can lead to antimicrobial and antifungal activities .
Mode of Action
For instance, some compounds can cause membrane perturbation and intracellular changes due to their interaction with DNA .
Biochemical Pathways
It’s known that similar compounds can affect the degradation of the extracellular matrix, a process involving several proteolytic enzyme systems, including matrix metalloproteinases (mmps), serine proteinases, and cysteine proteinases .
Pharmacokinetics
It’s suggested that similar compounds may have properties that affect their oral bioavailability .
Result of Action
Similar compounds have been shown to have antimicrobial and antifungal activities, suggesting that they may inhibit the growth of certain microorganisms .
Action Environment
The action, efficacy, and stability of 1-(4-Aminophenyl)-1H-pyridin-2-one can be influenced by various environmental factors. For instance, similar compounds have been shown to be highly toxic and can cause injury or death upon physical contact or inhalation of fumes . The toxicity is derived from its action on circulating hemoglobin, rapidly converting it to methemoglobin, leading to hypoxia, coma, and death due to the inhibition of cellular respiration .
生化学分析
Biochemical Properties
The nature of these interactions is complex and may involve various biochemical reactions .
Cellular Effects
1-(4-Aminophenyl)-1H-pyridin-2-one may have significant effects on various types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s suggested that it exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It’s crucial to understand the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies may reveal any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound may be involved in various metabolic pathways, interacting with enzymes or cofactors . It could also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-1H-pyridin-2-one typically involves the reaction of 4-aminophenylboronic acid with 2-pyridone under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki coupling reaction to ensure high yield and purity, possibly incorporating continuous flow techniques for efficiency.
化学反応の分析
Types of Reactions: 1-(4-Aminophenyl)-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride are common.
Substitution: Halogenating agents or nitrating agents can be employed under controlled conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
1-(4-Aminophenyl)-1H-pyridin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials with specific properties
類似化合物との比較
2-(4-Aminophenyl)benzothiazole: Shares the aminophenyl group but has a benzothiazole ring instead of a pyridinone ring.
4-Aminophenylboronic acid: Contains the aminophenyl group but lacks the pyridinone structure.
Uniqueness: 1-(4-Aminophenyl)-1H-pyridin-2-one is unique due to its combination of the pyridinone ring and aminophenyl group, which imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science .
特性
IUPAC Name |
1-(4-aminophenyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h1-8H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFHLDJQBIZFOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468175 | |
| Record name | 1-(4-AMINOPHENYL)-1H-PYRIDIN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13143-47-0 | |
| Record name | 1-(4-AMINOPHENYL)-1H-PYRIDIN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine](/img/structure/B111574.png)






![Tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B111611.png)
